1-Cyclopropyl-1H-indole-5-methanol
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Overview
Description
1-Cyclopropyl-1H-indole-5-methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a cyclopropyl group and a methanol moiety to the indole structure enhances its chemical and biological properties, making it a compound of interest in scientific research.
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-indole-5-methanol typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Addition of the Methanol Moiety: The methanol group can be added through hydroxymethylation reactions, where formaldehyde reacts with the indole derivative in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-1H-indole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1H-indole-5-methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indole-5-methanol involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The cyclopropyl group and methanol moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
1-Cyclopropyl-1H-indole-5-methanol can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-5-methanol: Similar structure but with a methyl group instead of a cyclopropyl group, leading to different biological activities.
1-Cyclopropyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position, which may alter its reactivity and biological properties.
1-Cyclopropyl-1H-indole-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-cyclopropylindol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-9-1-4-12-10(7-9)5-6-13(12)11-2-3-11/h1,4-7,11,14H,2-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYGWVQUZOFPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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